5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-
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Overview
Description
C18(Plasm)-204 PE, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine, chloroform: is a type of plasmalogen phosphatidylethanolamine. Plasmalogens are a subclass of glycerophospholipids that contain a vinyl ether bond at the sn-1 position and are found in various tissues, particularly in the nervous system and heart. This compound is significant due to its role in cellular membrane structure and function, as well as its involvement in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C18(Plasm)-20:4 PE involves the following steps:
Formation of the vinyl ether bond: This is achieved by reacting an aldehyde with a phosphatidylethanolamine derivative under acidic conditions.
Incorporation of arachidonoyl group: The arachidonoyl group is introduced at the sn-2 position through acylation reactions using arachidonic acid or its derivatives.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of C18(Plasm)-20:4 PE typically involves large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of automated synthesis equipment and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: C18(Plasm)-20:4 PE can undergo oxidation reactions, particularly at the vinyl ether bond and the arachidonoyl group, leading to the formation of various oxidized products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent fatty acids and glycerophosphoethanolamine.
Substitution: The vinyl ether bond can participate in substitution reactions, where the vinyl ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under controlled conditions.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the vinyl ether bond and arachidonoyl group.
Hydrolysis: Free fatty acids and glycerophosphoethanolamine.
Substitution: Compounds with substituted functional groups at the vinyl ether position.
Scientific Research Applications
C18(Plasm)-20:4 PE has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies and for the development of analytical methods for lipid analysis.
Biology: Studied for its role in cellular membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of lipid-based drug delivery systems and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of C18(Plasm)-20:4 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and stability. It also participates in various signaling pathways by acting as a precursor for bioactive lipid mediators. The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and contributing to cellular homeostasis.
Comparison with Similar Compounds
C18(Plasm)-181 PE: Contains an oleoyl group instead of an arachidonoyl group.
C18(Plasm)-226 PE: Contains a docosahexaenoyl group instead of an arachidonoyl group.
C18(Plasm)-180 PE: Contains a stearoyl group instead of an arachidonoyl group.
Comparison:
C18(Plasm)-204 PE: is unique due to the presence of the arachidonoyl group, which is a polyunsaturated fatty acid with four double bonds. This gives it distinct properties in terms of membrane fluidity and its role in signaling pathways.
C18(Plasm)-181 PE: has a monounsaturated fatty acid, making it less prone to oxidation compared to C18(Plasm)-20:4 PE.
C18(Plasm)-226 PE: contains a highly unsaturated fatty acid, which may have different effects on membrane dynamics and signaling compared to C18(Plasm)-20:4 PE.
C18(Plasm)-180 PE: has a saturated fatty acid, resulting in different physical properties and biological functions compared to C18(Plasm)-20:4 PE.
Properties
CAS No. |
144371-69-7 |
---|---|
Molecular Formula |
C43H78NO7P |
Molecular Weight |
752.1 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] phosphate |
InChI |
InChI=1S/C43H78NO7P/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,35,38,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b13-11-,19-17-,24-22-,30-28-,38-35-/t42-/m1/s1 |
InChI Key |
URPXXNCTXCOATD-FXMFQVEGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
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